molecular formula C27H23BrN2O2S B302767 5-[2-(Allyloxy)-5-bromobenzylidene]-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one

5-[2-(Allyloxy)-5-bromobenzylidene]-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one

Número de catálogo B302767
Peso molecular: 519.5 g/mol
Clave InChI: VDQRRKYWEITGID-YMTQWUKOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-[2-(Allyloxy)-5-bromobenzylidene]-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one, also known as ABT-737, is a synthetic small molecule inhibitor that has gained significant attention in the field of cancer research. This molecule has been found to exhibit potent anti-tumor activity by inducing apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Mecanismo De Acción

The Bcl-2 family of proteins plays a critical role in regulating apoptosis, or programmed cell death. The anti-apoptotic members of this family, such as Bcl-2, Bcl-xL, and Bcl-w, prevent apoptosis by binding to and inhibiting the pro-apoptotic proteins. 5-[2-(Allyloxy)-5-bromobenzylidene]-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one binds to the BH3-binding groove of these anti-apoptotic proteins, thereby releasing the pro-apoptotic proteins and initiating the apoptotic pathway.
Biochemical and Physiological Effects:
5-[2-(Allyloxy)-5-bromobenzylidene]-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells both in vitro and in vivo. It has also been found to enhance the efficacy of other anti-cancer agents, such as chemotherapy and radiation therapy. However, 5-[2-(Allyloxy)-5-bromobenzylidene]-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one has been found to have limited efficacy in certain cancer types, such as pancreatic cancer, due to the high expression of Mcl-1, another anti-apoptotic protein.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

5-[2-(Allyloxy)-5-bromobenzylidene]-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one has several advantages for lab experiments, such as its high potency and selectivity for the Bcl-2 family of proteins. However, its limited solubility in aqueous solutions and low bioavailability in vivo pose challenges for its use in animal models and clinical trials.

Direcciones Futuras

The development of 5-[2-(Allyloxy)-5-bromobenzylidene]-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one has paved the way for the discovery and development of other small molecule inhibitors targeting the Bcl-2 family of proteins. Future research could focus on the optimization of 5-[2-(Allyloxy)-5-bromobenzylidene]-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one and its analogs for increased solubility and bioavailability. Additionally, the combination of 5-[2-(Allyloxy)-5-bromobenzylidene]-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one with other anti-cancer agents could be further explored for enhanced efficacy in cancer treatment.

Métodos De Síntesis

The synthesis of 5-[2-(Allyloxy)-5-bromobenzylidene]-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one involves the condensation of 5-bromo-2-hydroxybenzaldehyde with allylthiol, followed by the reaction with benzylamine and thiosemicarbazide. The resulting compound is then subjected to a cyclization reaction to form the thiazolidinone ring. This multi-step synthesis process has been optimized and improved over the years, resulting in increased yields and purity of the final product.

Aplicaciones Científicas De Investigación

5-[2-(Allyloxy)-5-bromobenzylidene]-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one has been extensively studied for its anti-tumor activity in various cancer types, including leukemia, lymphoma, and solid tumors such as lung, breast, and colon cancer. It has been shown to induce apoptosis in cancer cells by binding to and inhibiting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. This mechanism of action makes 5-[2-(Allyloxy)-5-bromobenzylidene]-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one a promising candidate for combination therapy with other anti-cancer agents.

Propiedades

Nombre del producto

5-[2-(Allyloxy)-5-bromobenzylidene]-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one

Fórmula molecular

C27H23BrN2O2S

Peso molecular

519.5 g/mol

Nombre IUPAC

(5Z)-3-benzyl-2-benzylimino-5-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H23BrN2O2S/c1-2-15-32-24-14-13-23(28)16-22(24)17-25-26(31)30(19-21-11-7-4-8-12-21)27(33-25)29-18-20-9-5-3-6-10-20/h2-14,16-17H,1,15,18-19H2/b25-17-,29-27?

Clave InChI

VDQRRKYWEITGID-YMTQWUKOSA-N

SMILES isomérico

C=CCOC1=C(C=C(C=C1)Br)/C=C\2/C(=O)N(C(=NCC3=CC=CC=C3)S2)CC4=CC=CC=C4

SMILES

C=CCOC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=NCC3=CC=CC=C3)S2)CC4=CC=CC=C4

SMILES canónico

C=CCOC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=NCC3=CC=CC=C3)S2)CC4=CC=CC=C4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.